REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]([C:11]#[N:12])[C:8]([O:13][CH3:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].O=S(Cl)Cl.[CH3:19]O>>[Cl:1][C:2]1[CH:10]=[C:9]([C:11]#[N:12])[C:8]([O:13][CH3:14])=[CH:7][C:3]=1[C:4]([O:6][CH3:19])=[O:5]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated aqueous solution of NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OC)C=C(C(=C1)C#N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.58 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |